

A Researcher's Guide to Navigating CAS Registry for Substituted Aromatic Compounds

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Compound of Interest

Compound Name: *4-Bromo-5-isopropyl-2-methylbenzenol*

CAS No.: *121665-99-4*

Cat. No.: *B051939*

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Abstract

The accurate identification of chemical substances is a cornerstone of scientific research, particularly in the fields of chemistry, pharmacology, and drug development. The Chemical Abstracts Service (CAS) Registry Number®, a unique numerical identifier, serves as the global standard for this purpose. However, the vast and complex landscape of substituted aromatic compounds presents unique challenges for researchers attempting to retrieve a specific CAS number. This in-depth technical guide provides a systematic approach to CAS number lookup for this important class of molecules. We will delve into the intricacies of nomenclature, explore the functionalities of key databases, and present field-proven strategies to ensure accurate and efficient identification, thereby upholding the principles of scientific integrity and reproducibility.

The Foundational Role of the CAS Number in Research

A CAS Registry Number (often referred to as a CAS number) is a unique identifier assigned to every chemical substance described in the open scientific literature. This includes organic and inorganic compounds, minerals, isotopes, alloys, and polymers. The number itself, separated by hyphens into three parts, is assigned in sequential order and does not have any inherent chemical meaning. Its true value lies in its unambiguity. A single compound can have numerous systematic, proprietary, or common names, which can lead to confusion and errors in scientific

communication and data management. The CAS number eliminates this ambiguity, providing a single, universally recognized identifier for a specific substance.

For researchers in drug development, the CAS number is indispensable. It is used in:

- **Regulatory Submissions:** Agencies like the FDA and ECHA require CAS numbers for substance identification.
- **Patent Applications:** Precise identification is crucial for defining the scope of an invention.
- **Procurement:** Ensuring the correct chemical is ordered from suppliers.
- **Safety Data Sheets (SDS):** Linking a compound to its specific safety and handling information.
- **Literature and Database Searching:** Accurately retrieving all relevant information about a compound of interest.

The Nomenclature Challenge of Substituted Aromatics

Substituted aromatic compounds are characterized by a core aromatic ring (like benzene) with one or more hydrogen atoms replaced by other functional groups. The complexity of their nomenclature is a primary hurdle in CAS number lookup.

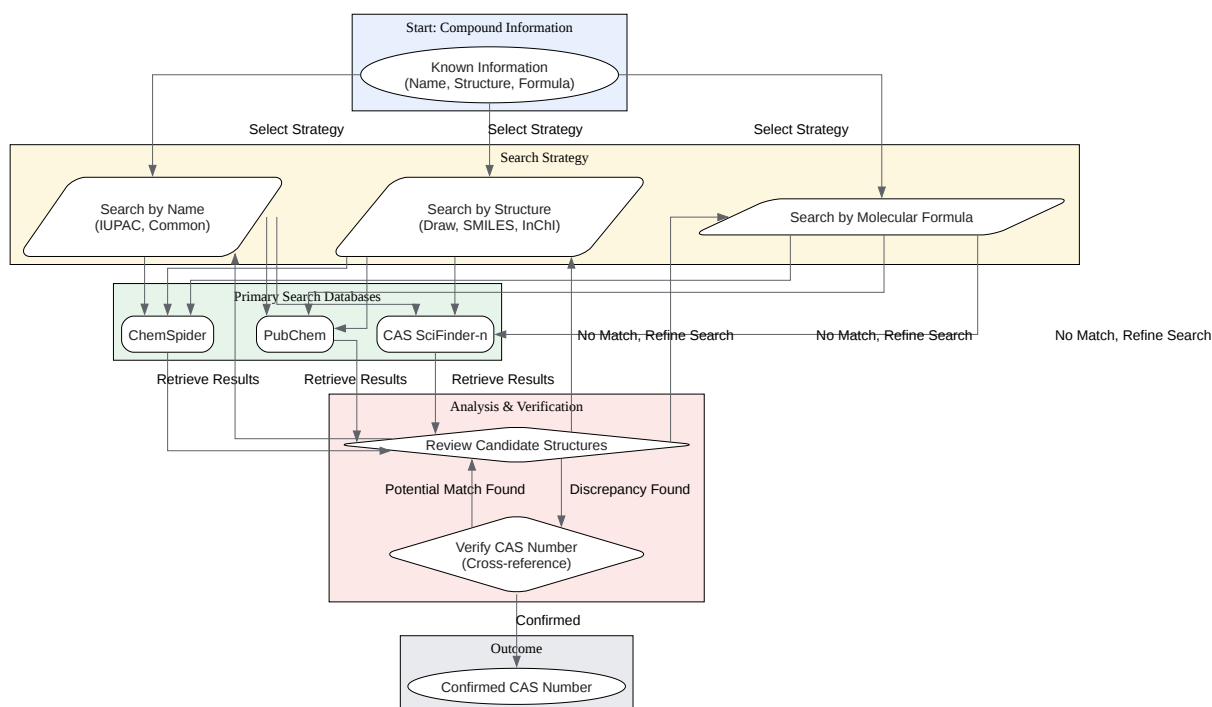
- **IUPAC Nomenclature:** The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For substituted benzenes, this involves numbering the ring to give the substituents the lowest possible locants and then listing them alphabetically. For example, 1-chloro-2-nitrobenzene and 2-chloro-1-nitrobenzene are the same compound, but only the former follows IUPAC rules. However, many historical or common names are still widely used and recognized by CAS.
- **Common and Trivial Names:** Many substituted aromatics are better known by their common names. For instance, methylbenzene is almost universally referred to as toluene, and aminobenzene is known as aniline. These common names are often accepted in chemical databases, but relying solely on them can be problematic as they may not be unique or universally recognized.

- **Positional Isomers:** The relative positions of substituents on the aromatic ring give rise to isomers (ortho-, meta-, para-). For example, there are three distinct isomers of dichlorobenzene: 1,2-dichlorobenzene (ortho), 1,3-dichlorobenzene (meta), and 1,4-dichlorobenzene (para). Each of these isomers has its own unique CAS number.

This variability in naming necessitates a multi-pronged approach to searching for a CAS number.

Strategic CAS Number Lookup: A Workflow for Researchers

A successful CAS number lookup requires a systematic and often iterative process. The following workflow is designed to maximize the chances of accurately identifying the desired compound.



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Caption: A logical workflow for systematic CAS number lookup of substituted aromatic compounds.

Step-by-Step Protocol for Database Searching

Objective: To accurately determine the CAS number for a substituted aromatic compound.

Materials:

- A computer with internet access.
- Known information about the target compound (e.g., chemical name, structure, molecular formula).

Methodology:

- Select a Primary Database:
 - CAS SciFinder-n®: This is the most authoritative and comprehensive database for chemical information, maintained by the Chemical Abstracts Service itself. It offers powerful search tools, including structure and substructure searching. Access is typically subscription-based through an institution.
 - PubChem: A free and extensive database hosted by the National Institutes of Health (NIH). It aggregates information from numerous sources and is an excellent starting point.
 - ChemSpider: A free chemical structure database provided by the Royal Society of Chemistry, offering fast access to over 100 million structures from hundreds of data sources.
- Execute Search by Name (Initial Approach):
 - Enter the most likely IUPAC name for the compound into the search bar.
 - If the IUPAC name yields no or ambiguous results, search using common or trivial names.
 - Be mindful of spelling and formatting variations (e.g., "ortho-xylene" vs. "o-xylene" vs. "1,2-dimethylbenzene").

- Execute Search by Structure (Most Definitive Approach):
 - If the chemical structure is known, this is the most reliable search method.
 - Use the database's built-in chemical drawing tool to sketch the structure of the substituted aromatic compound.
 - Alternatively, if you have a SMILES (Simplified Molecular-Input Line-Entry System) or InChI (International Chemical Identifier) string, these can be used to search for the exact structure.
 - Example (SMILES for 1-chloro-2-nitrobenzene):c1ccc(c(c1)Cl)[O-]
 - Example (InChI for 1-chloro-2-nitrobenzene):InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
- Execute Search by Molecular Formula (Broad Approach):
 - This method is useful when the exact connectivity of the substituents is unknown or to find all isomers of a compound.
 - Enter the molecular formula (e.g., C₇H₈O for cresol isomers).
 - This will return a list of all compounds with that formula, from which you will need to identify the specific isomer of interest based on its name or structure.
- Review and Verify Results:
 - Carefully examine the search results. The database will typically provide the CAS number, chemical structure, molecular formula, and various synonyms.
 - Crucial Step: Cross-reference the retrieved CAS number in at least one other reputable database to ensure consistency and accuracy. Discrepancies, though rare for well-established compounds, can occur.
 - Pay close attention to stereochemistry and isotopic labeling, as these will result in different CAS numbers.

Data Presentation: Case Studies

To illustrate the process, let's consider a few examples of substituted aromatic compounds and the information you would expect to find.

Compound Name	Structure	Molecular Formula	CAS Number	Synonyms
1,2-Dichlorobenzene	<chem>Clc1ccccc1Cl</chem>	$C_6H_4Cl_2$	95-50-1	o-Dichlorobenzene, Ortho-dichlorobenzene
2,4,6-Trinitrotoluene	<chem>Cc1c(cc(c(c1[O-])[O-])[O-])</chem>	$C_7H_5N_3O_6$	118-96-7	TNT, Trinitrotoluene
4-Hydroxybenzoic acid	<chem>c1cc(ccc1C(=O)O)O</chem>	$C_7H_6O_3$	99-96-7	p-Hydroxybenzoic acid, PHBA

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The trustworthiness of a CAS number lookup is established through a process of convergence and cross-verification.

Caption: Self-validating workflow for ensuring CAS number accuracy through cross-referencing.

If searches based on different identifiers (e.g., IUPAC name and drawn structure) converge on the same CAS number across multiple authoritative databases, the confidence in that number is exceptionally high. If a discrepancy arises, it signals the need to re-evaluate the initial information and search strategy, thus preventing the propagation of errors.

Conclusion

The CAS number is an essential tool for the modern researcher, providing a clear and unambiguous identifier for chemical substances. For substituted aromatic compounds, with their often complex and varied nomenclature, a systematic and multi-faceted approach to CAS

number lookup is critical. By leveraging the power of authoritative databases like CAS SciFinder-n, PubChem, and ChemSpider, and by employing a self-validating workflow that includes searching by name, structure, and formula, researchers can confidently and accurately identify their compounds of interest. This diligence underpins the reproducibility of their research and ensures clear communication within the global scientific community.

References

- Title: CAS REGISTRY and CAS Registry Number FAQs Source: Chemical Abstracts Service (CAS) URL:[[Link](#)]
- Title: CAS SciFinder-n Source: Chemical Abstracts Service (CAS) URL:[[Link](#)]
- Title: PubChem Source: National Center for Biotechnology Information, National Library of Medicine URL:[[Link](#)]
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